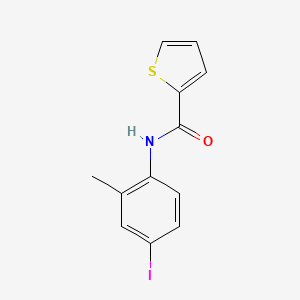

N-(4-iodo-2-methylphenyl)-2-thiophenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

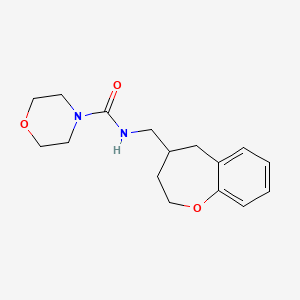

N-(4-iodo-2-methylphenyl)-2-thiophenecarboxamide, also known as AG490, is a synthetic compound that has been widely used in scientific research for its inhibitory effects on Janus kinases (JAKs). JAKs play a crucial role in the signaling pathways of cytokines and growth factors, and their dysregulation has been linked to various diseases, including cancer and autoimmune disorders. AG490's ability to selectively block JAKs has made it a valuable tool in understanding the mechanisms of these diseases and developing potential therapies.

Wissenschaftliche Forschungsanwendungen

Pharmacology: MEK Inhibition

N-(4-iodo-2-methylphenyl)-2-thiophenecarboxamide: has been identified as a MEK inhibitor . MEK inhibitors are a class of chemical compounds that inhibit the activity of the mitogen-activated protein kinase kinase enzymes MEK1 and MEK2. This inhibition can interfere with the growth and survival of cancer cells, making these inhibitors valuable in cancer research and therapy. The compound’s role in controlling the biological activity of MEK1/2 positions it as a potential therapeutic agent in the treatment of various cancers.

Biochemistry: Protein Phosphorylation

In the realm of biochemistry, this compound’s inhibitory effect on MEK1/2 suggests its utility in studying protein phosphorylation processes . Protein phosphorylation is a critical post-translational modification that regulates many cellular processes. By modulating kinase activity, researchers can explore signal transduction pathways and their implications in diseases.

Organic Synthesis: Chromophoric Cross-Linkers

The compound has potential applications in the synthesis of chromophoric cross-linkers, which are compounds that can absorb light and initiate chemical reactions . These cross-linkers are valuable in creating photo-responsive materials with applications ranging from smart coatings to drug delivery systems.

Materials Science: Solvent Stability

In materials science, the stability of chromophores like N-(4-iodo-2-methylphenyl)-2-thiophenecarboxamide in various solvents is of particular interest . The compound’s ability to remain stable in both protic and certain aprotic solvents after cross-linking is beneficial for developing new materials with enhanced optical properties.

Chemical Engineering: Process Optimization

Chemical engineers could leverage the compound’s properties in process optimization, particularly in the synthesis of complex organic molecules . Its predictable reactivity and solubility profile can aid in designing efficient and scalable chemical processes.

Medicine: Targeted Drug Delivery

Finally, in medicine, the compound’s role as a MEK inhibitor opens avenues for targeted drug delivery strategies . By conjugating the compound with specific delivery vehicles, it could be directed towards tumor cells, thereby reducing off-target effects and improving the efficacy of cancer treatments.

Eigenschaften

IUPAC Name |

N-(4-iodo-2-methylphenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10INOS/c1-8-7-9(13)4-5-10(8)14-12(15)11-3-2-6-16-11/h2-7H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPUWFUGXLYJLIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)I)NC(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10INOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-benzyl-2-[(cyclopropylcarbonyl)amino]-4-methyl-3-thiophenecarboxamide](/img/structure/B5664589.png)

![N-{3-[(3-pyridinylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5664591.png)

![2-methyl-4-phenyl-9-(2-thienylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5664602.png)

![5-methyl-2-phenyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5664620.png)

![N-[(2-chloro-3-pyridinyl)methyl]-1-[2-(dimethylamino)ethyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5664635.png)

amino]sulfonyl}benzamide](/img/structure/B5664648.png)

![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(1-methyl-1H-indazol-3-yl)carbonyl]pyrrolidin-3-yl}acetamide](/img/structure/B5664685.png)